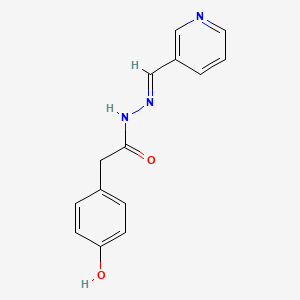
2-(4-hydroxyphenyl)-N'-(3-pyridinylmethylene)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-hydroxyphenyl)-N'-(3-pyridinylmethylene)acetohydrazide, commonly known as HPAH, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in scientific research.
Mecanismo De Acción
The mechanism of action of HPAH is not fully understood. However, it has been suggested that the compound exerts its effects by modulating various signaling pathways involved in inflammation, oxidative stress, and apoptosis. HPAH has been found to inhibit the activity of various enzymes such as cyclooxygenase-2, lipoxygenase, and inducible nitric oxide synthase, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
HPAH has been shown to exhibit significant biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-1β, interleukin-6, and tumor necrosis factor-α. HPAH has also been shown to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase. In addition, HPAH has been found to induce apoptosis in cancer cells and inhibit their proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using HPAH in lab experiments include its low toxicity, high solubility, and ease of synthesis. However, the limitations of using HPAH include its stability, which may affect its efficacy in certain experiments. In addition, the compound's mechanism of action is not fully understood, which may limit its applications in certain research areas.
Direcciones Futuras
There are several future directions for the research on HPAH. One potential direction is to investigate the compound's potential applications in the treatment of neurodegenerative diseases. Another direction is to study the compound's effects on the immune system and its potential applications in the treatment of autoimmune diseases. Additionally, further research is needed to fully understand the mechanism of action of HPAH and its potential applications in various scientific fields.
Conclusion:
In conclusion, HPAH is a novel compound that has shown promising results in scientific research. It has potential applications in various fields, including anti-inflammatory, antioxidant, and anticancer therapies. The compound's mechanism of action is not fully understood, and further research is needed to fully elucidate its effects. Nonetheless, HPAH is a promising compound that may have significant applications in the future.
Métodos De Síntesis
Several methods have been reported for the synthesis of HPAH. The most common method involves the reaction between 4-hydroxybenzaldehyde and 3-pyridinecarboxaldehyde with acetohydrazide in the presence of a catalyst. The resulting compound is then purified using column chromatography to obtain HPAH as a white solid.
Aplicaciones Científicas De Investigación
HPAH has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit significant anti-inflammatory, antioxidant, and anticancer properties. HPAH has also been shown to possess neuroprotective effects and has potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
2-(4-hydroxyphenyl)-N-[(E)-pyridin-3-ylmethylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c18-13-5-3-11(4-6-13)8-14(19)17-16-10-12-2-1-7-15-9-12/h1-7,9-10,18H,8H2,(H,17,19)/b16-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAYAESKNTGITFY-MHWRWJLKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C=NNC(=O)CC2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C=N/NC(=O)CC2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>38.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49824174 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl N-[(1-benzyl-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)acetyl]glycinate](/img/structure/B5133721.png)
methyl]thio}-2,5-dioxo-1-pyrrolidinyl)benzoate](/img/structure/B5133729.png)
![N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(1-phenylethyl)glycinamide](/img/structure/B5133730.png)
![3-[1-(2,1,3-benzoxadiazol-5-ylmethyl)-4-piperidinyl]-N-(3-methylphenyl)propanamide](/img/structure/B5133748.png)
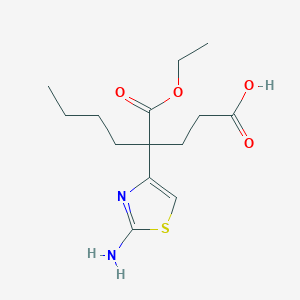
![5-amino-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5133776.png)
![3-bromo-N-(3-methoxy-5-nitrophenyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5133786.png)
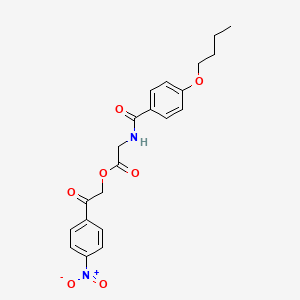
![1-acetyl-17-(2-methoxy-5-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5133811.png)
![2-[(2-chloro-5-nitrobenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B5133817.png)
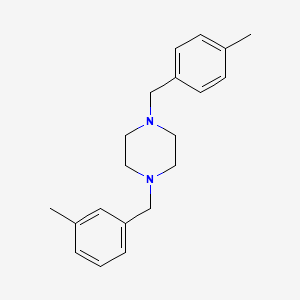
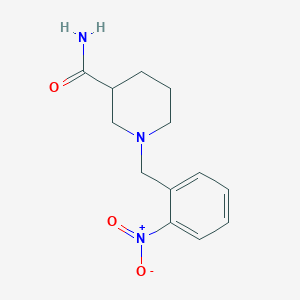
![N-(2,4-dimethoxyphenyl)-3-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B5133824.png)
![1-[3-(4-isopropyl-3-methylphenoxy)propyl]-4-methylpiperazine](/img/structure/B5133825.png)